molecular formula C13H10O2 B1334810 2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde CAS No. 400744-38-9

2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B1334810
CAS No.: 400744-38-9
M. Wt: 198.22 g/mol
InChI Key: JSBVZTOUPUKBJG-UHFFFAOYSA-N
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Description

2’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C13H10O2 It is a derivative of biphenyl, featuring a hydroxyl group at the 2’ position and an aldehyde group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide under mild conditions . Another method involves the preparation of 3’-amino-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for 2’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde often involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. These methods utilize readily available raw materials and aim to optimize yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Properties

IUPAC Name

4-(2-hydroxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBVZTOUPUKBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401948
Record name 2-(4-FORMYLPHENYL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400744-38-9
Record name 2-(4-FORMYLPHENYL)PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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